Methyl 12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
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Overview
Description
Scandine Nb-oxide is a natural product derived from the plant Melodinus fusiformis . It is an alkaloid compound with the molecular formula C21H22N2O4 and a molecular weight of 366.41 g/mol . This compound is primarily used for research purposes and has shown potential in various scientific applications.
Preparation Methods
Scandine Nb-oxide is typically extracted from the dried herbs of Melodinus fusiformis . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is then purified to achieve a high level of purity, often greater than 95%
Chemical Reactions Analysis
Scandine Nb-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Scandine Nb-oxide can lead to the formation of different niobium oxides, while reduction can produce niobium suboxides .
Scientific Research Applications
Scandine Nb-oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique properties . In biology, it has been studied for its potential use in fluorescence imaging and as a probe for investigating acid catalysis pathways . In medicine, Scandine Nb-oxide is being explored for its potential therapeutic effects, although it is not yet approved for clinical use . In industry, it is used in the development of advanced materials, such as electrochromic devices, capacitor dielectrics, and solar cells .
Mechanism of Action
The mechanism of action of Scandine Nb-oxide involves its interaction with molecular targets and pathways in biological systems. It is known to act as a catalyst in various chemical reactions, facilitating the conversion of substrates into products . The compound’s catalytic activity is attributed to its ability to create active sites on its surface, which promote the desired chemical transformations . In biological systems, Scandine Nb-oxide may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Scandine Nb-oxide is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include other niobium oxides, such as niobium monoxide (NbO), niobium dioxide (NbO2), and niobium pentoxide (Nb2O5) . These compounds share some common properties, such as high catalytic activity and stability, but differ in their specific applications and reactivity . For example, niobium pentoxide is widely used in electrochromic devices and solar cells, while niobium monoxide is known for its superconducting properties .
Properties
IUPAC Name |
methyl 12-ethenyl-16-oxido-9-oxo-8-aza-16-azoniapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-19-9-6-11-23(26)12-10-20(16(19)23)14-7-4-5-8-15(14)22-17(24)21(20,13-19)18(25)27-2/h3-9,16H,1,10-13H2,2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEXDLSGCZTMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3(C=CC[N+]4(C3C1(CC4)C5=CC=CC=C5NC2=O)[O-])C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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